LogP Modulation: 6-Fluoro Analog Occupies an Intermediate Lipophilicity Window Distinct from 6-H, 6-Cl, and 6-Br Analogs
The computed octanol-water partition coefficient (LogP) of 6-fluoroisoquinolin-5-amine is 2.54 , positioning it between the unsubstituted parent isoquinolin-5-amine (LogP range 0.68–2.40 depending on calculation method; commonly cited value 0.68–1.40 ) and the heavier halogen congeners 6-chloroisoquinolin-5-amine (LogP 3.05 ) and 6-bromoisoquinolin-5-amine (LogP 3.16 ). This ~0.5–0.6 LogP unit increase over the parent scaffold and ~0.5–0.6 LogP unit decrease relative to the chloro/bromo analogs means the 6-fluoro derivative provides a balanced lipophilicity profile that maintains passive membrane permeability while avoiding the excessive tissue binding and poor aqueous solubility associated with higher LogP halogenated variants.
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.54 (6-Fluoroisoquinolin-5-amine) |
| Comparator Or Baseline | LogP = 0.68–2.40 (Isoquinolin-5-amine, 6-H); LogP = 3.05 (6-Chloroisoquinolin-5-amine); LogP = 3.16 (6-Bromoisoquinolin-5-amine) |
| Quantified Difference | ΔLogP ≈ +0.1 to +1.9 vs. 6-H; ΔLogP ≈ −0.51 vs. 6-Cl; ΔLogP ≈ −0.62 vs. 6-Br |
| Conditions | In silico prediction (various algorithms; values from ChemSrc, BOC Sciences, Molbase) |
Why This Matters
For procurement, this means the 6-fluoro analog offers a lipophilicity 'sweet spot' – more permeable than the 6-H scaffold yet less hydrophobic than the 6-Cl or 6-Br alternatives, reducing the risk of poor solubility and off-target promiscuity in downstream lead optimization.
